molecular formula C13H14N2 B15143451 Lanicemine-d5

Lanicemine-d5

Cat. No.: B15143451
M. Wt: 203.29 g/mol
InChI Key: FWUQWDCOOWEXRY-LSFNQILDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of lanicemine-d5 involves the incorporation of deuterium atoms into the phenyl ring of lanicemine. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. the general approach involves the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Lanicemine-d5, like its non-deuterated counterpart, undergoes various chemical reactions. These include:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur, particularly involving the pyridine ring, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

Lanicemine-d5 is used extensively in scientific research, particularly in the following areas:

    Chemistry: As a reference standard for analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy.

    Biology: To study the pharmacokinetics and metabolism of lanicemine by tracking the deuterium-labeled compound.

    Medicine: In preclinical studies to investigate the potential therapeutic effects of lanicemine and its analogs.

    Industry: Used in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

Lanicemine-d5, like lanicemine, exerts its effects by blocking the N-methyl-D-aspartate receptor. This receptor is involved in synaptic plasticity and memory function. By inhibiting this receptor, this compound can modulate neurotransmission and has been shown to produce antidepressant-like effects in preclinical studies. The molecular targets include the NMDA receptor, and the pathways involved are related to glutamatergic neurotransmission .

Comparison with Similar Compounds

Lanicemine-d5 is unique due to its deuterium labeling, which provides advantages in analytical studies. Similar compounds include:

    Ketamine: Another NMDA receptor antagonist with rapid-acting antidepressant effects but with more pronounced psychotomimetic side effects.

    Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.

    Diphenidine: A diarylethylamine with NMDA receptor antagonist properties.

    Methoxphenidine: Another diarylethylamine with similar pharmacological effects .

This compound’s uniqueness lies in its reduced psychotomimetic side effects compared to ketamine and its utility as a labeled compound for research purposes.

Properties

Molecular Formula

C13H14N2

Molecular Weight

203.29 g/mol

IUPAC Name

(1S)-1-(2,3,4,5,6-pentadeuteriophenyl)-2-pyridin-2-ylethanamine

InChI

InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2/t13-/m0/s1/i1D,2D,3D,6D,7D

InChI Key

FWUQWDCOOWEXRY-LSFNQILDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](CC2=CC=CC=N2)N)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=N2)N

Origin of Product

United States

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